molecular formula C20H23NO4S B11491805 N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide

Cat. No.: B11491805
M. Wt: 373.5 g/mol
InChI Key: WCTHCDZZQMKXMF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole group attached to a cyclohexylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the coupling of a benzodioxole derivative with a cyclohexylbenzenesulfonamide precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole group can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole moiety can interact with biological macromolecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide is unique due to its combination of benzodioxole and cyclohexylbenzenesulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C20H23NO4S/c22-26(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)16-4-2-1-3-5-16/h6-12,16,21H,1-5,13-14H2

InChI Key

WCTHCDZZQMKXMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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